molecular formula C5H9ClN2O3 B2996232 6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride CAS No. 1707576-04-2

6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride

Cat. No.: B2996232
CAS No.: 1707576-04-2
M. Wt: 180.59
InChI Key: RNONYUJYOXLJTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H8N2O3·HCl. It is a derivative of diazinane, a six-membered heterocyclic compound containing nitrogen atoms. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Scientific Research Applications

6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with a carboxylic acid in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxo-1,2-diazinane-4-carboxylic acid hydrochloride is unique due to its specific structure, which combines the diazinane ring with an oxo group and a carboxylic acid group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

6-oxodiazinane-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O3.ClH/c8-4-1-3(5(9)10)2-6-7-4;/h3,6H,1-2H2,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNONYUJYOXLJTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNNC1=O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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